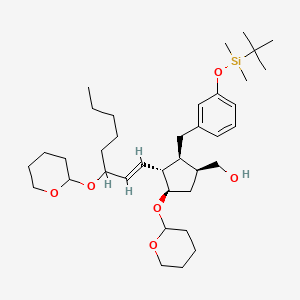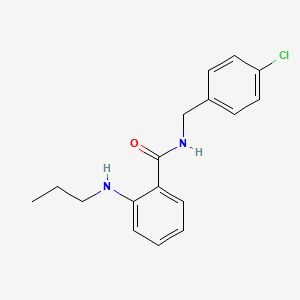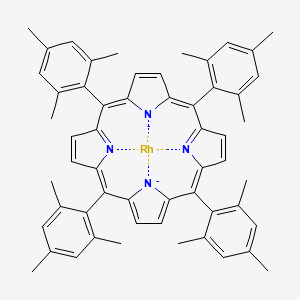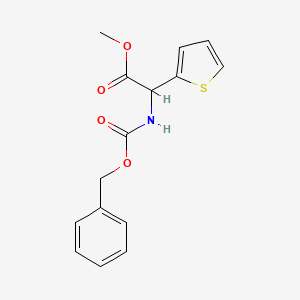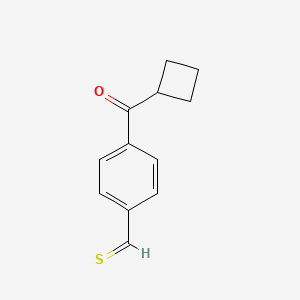
4-(Cyclobutanecarbonyl)thiobenzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Cyclobutanecarbonyl)thiobenzaldehyde is an organic compound that features a cyclobutanecarbonyl group attached to a thiobenzaldehyde moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclobutanecarbonyl)thiobenzaldehyde typically involves the reaction of cyclobutanecarbonyl chloride with thiobenzaldehyde. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride. A common method involves the use of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted at low temperatures to control the reaction rate and improve yield.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved safety. The use of automated systems can also help in monitoring and optimizing the reaction parameters to achieve higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Cyclobutanecarbonyl)thiobenzaldehyde can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiobenzaldehyde moiety to a thioalcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiobenzaldehyde group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thioalcohols.
Substitution: Various substituted thiobenzaldehyde derivatives.
Wissenschaftliche Forschungsanwendungen
4-(Cyclobutanecarbonyl)thiobenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms involving sulfur-containing substrates.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-(Cyclobutanecarbonyl)thiobenzaldehyde involves its interaction with various molecular targets. The thiobenzaldehyde moiety can act as a nucleophile, participating in various chemical reactions. The cyclobutanecarbonyl group can influence the reactivity and stability of the compound, making it a versatile intermediate in organic synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiobenzaldehyde: Similar in structure but lacks the cyclobutanecarbonyl group.
Cyclobutanecarbonyl chloride: Contains the cyclobutanecarbonyl group but lacks the thiobenzaldehyde moiety.
Cyclobutanecarboxylic acid: Similar in structure but contains a carboxylic acid group instead of the thiobenzaldehyde moiety.
Uniqueness
4-(Cyclobutanecarbonyl)thiobenzaldehyde is unique due to the presence of both the cyclobutanecarbonyl and thiobenzaldehyde groups. This combination imparts unique reactivity and stability, making it a valuable compound in various chemical reactions and applications.
Eigenschaften
Molekularformel |
C12H12OS |
|---|---|
Molekulargewicht |
204.29 g/mol |
IUPAC-Name |
4-(cyclobutanecarbonyl)thiobenzaldehyde |
InChI |
InChI=1S/C12H12OS/c13-12(10-2-1-3-10)11-6-4-9(8-14)5-7-11/h4-8,10H,1-3H2 |
InChI-Schlüssel |
JHUWYGPWVNYRDD-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C1)C(=O)C2=CC=C(C=C2)C=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[3-Oxo-3-[3-(trifluoromethyl)phenyl]propyl]thiobenzaldehyde](/img/structure/B13096575.png)
![2H-Imidazo[4,5-E][1,2,3]benzothiadiazole](/img/structure/B13096590.png)
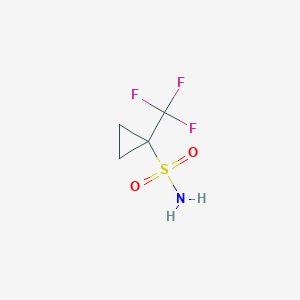

![1,2-Dihydropyrido[3,4-c]pyridazine](/img/structure/B13096615.png)
![(1R,3R)-Methyl 1-(benzo[d][1,3]dioxol-5-yl)-2-(2-(dimethylamino)acetyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B13096616.png)
![4-[3-(3,4,5-Trifluorophenyl)propanoyl]thiobenzaldehyde](/img/structure/B13096623.png)
